molecular formula C9H14ClN3O2 B14170448 Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride

Cat. No.: B14170448
M. Wt: 231.68 g/mol
InChI Key: RGPHKSGOAAVVMA-UHFFFAOYSA-N
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Description

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride typically involves the reaction of ethyl 2-chloropyrimidine-4-carboxylate with 1-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Scientific Research Applications

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interact with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride
  • Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
  • Pyrimido[4,5-d]pyrimidines

Uniqueness

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminoethyl group at the 2-position of the pyrimidine ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.68 g/mol

IUPAC Name

ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate;hydrochloride

InChI

InChI=1S/C9H13N3O2.ClH/c1-3-14-9(13)7-4-5-11-8(12-7)6(2)10;/h4-6H,3,10H2,1-2H3;1H

InChI Key

RGPHKSGOAAVVMA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)C(C)N.Cl

Origin of Product

United States

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